2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol is a complex organic compound that features a phenol group substituted with a methyl group, a nitro group, and a triazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to exhibit a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic potential .
Mode of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is reported to be one of the compounds in diesel exhaust particles (dep) that shows potential vasodilatation activity in rats .
Preparation Methods
The synthesis of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol typically involves multiple steps One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: It can be used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar compounds include other nitrophenols and triazole-substituted phenols. For example:
2-methyl-4-nitrophenol: Lacks the triazole ring but shares similar reactivity due to the nitro and methyl groups.
4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
The uniqueness of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXSMOBXTPDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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